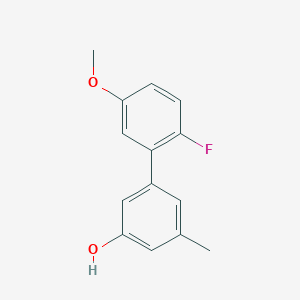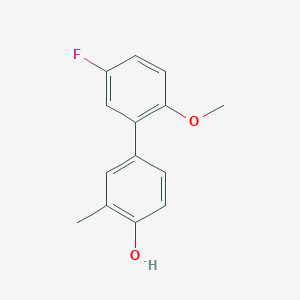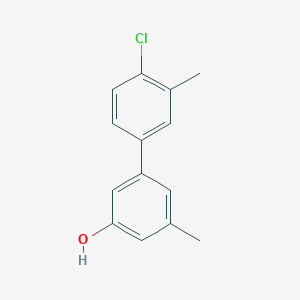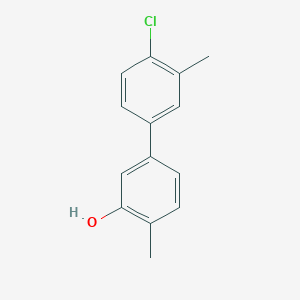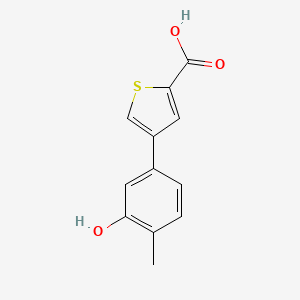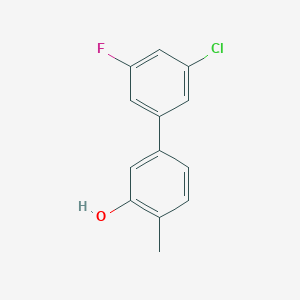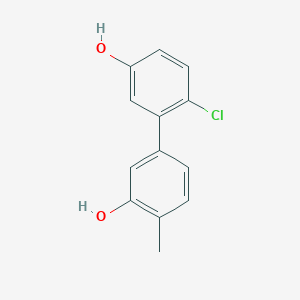
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% (C5H6ClO2) is a phenolic compound with a chlorinated group attached to the phenol ring. It is a colorless solid that is soluble in water and other organic solvents. C5H6ClO2 is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds.
作用机制
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the chlorinated group attached to the phenol ring increases the reactivity of the compound, making it more likely to react with other compounds. Additionally, the presence of the phenol ring increases the compound's solubility in organic solvents, making it easier to work with in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, antifungal, and other medicinal properties. Additionally, the compound has been shown to have a variety of industrial applications, such as the synthesis of polymers, dyes, and other materials.
实验室实验的优点和局限性
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has a number of advantages for use in laboratory experiments. The compound is relatively easy to work with, as it is soluble in water and other organic solvents. Additionally, the presence of the chlorinated group increases the reactivity of the compound, making it more likely to react with other compounds. However, the compound is relatively expensive, and its biochemical and physiological effects are not well understood.
未来方向
The potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% include further investigation into its biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of the compound and its potential advantages and limitations for laboratory experiments. Finally, further research could be conducted into the potential industrial applications of the compound, such as the synthesis of polymers, dyes, and other materials.
合成方法
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% can be synthesized via a variety of methods, including the Grignard reaction, the Claisen-Schmidt condensation, and the Wittig reaction. In the Grignard reaction, an alkyl halide is reacted with magnesium to form an organomagnesium compound, which is then reacted with a carbonyl compound to form a ketone or an aldehyde. The Claisen-Schmidt condensation is a reaction between two esters in the presence of a base to form a β-keto ester. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene.
科学研究应用
4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, industrial chemicals, and other organic compounds. In particular, it has been used in the synthesis of anti-inflammatory agents, antifungal agents, and other drugs. It has also been used in the synthesis of polymers, dyes, and other materials.
属性
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-6-9(2-5-13(8)16)11-7-10(15)3-4-12(11)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJGMSXJUEYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683874 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-07-2 |
Source


|
| Record name | 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

